molecular formula C4H6Cl2O2 B100798 Methyl 2,2-dichloropropionate CAS No. 17640-02-7

Methyl 2,2-dichloropropionate

Cat. No.: B100798
CAS No.: 17640-02-7
M. Wt: 156.99 g/mol
InChI Key: RDYUJBOUMXIDPY-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is widely used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing. This compound is known for its versatility and unique chemical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloropropionate can be synthesized through the esterification of 2,2-dichloropropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include distillation steps to separate and purify the final compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dichloropropionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 2,2-dichloropropionic acid and methanol.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atoms.

    Catalysts: Acid or base catalysts are commonly used to facilitate these reactions.

Major Products Formed:

    2,2-Dichloropropionic Acid: Formed through hydrolysis.

    Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Methyl 2,2-dichloropropionate is used in several scientific research applications, including:

    Analytical Chemistry: It serves as an analytical standard in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to determine the composition of other substances.

    Agriculture: It is used as a herbicide to control unwanted vegetation.

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of Methyl 2,2-dichloropropionate involves its interaction with specific molecular targets and pathways. In plants, it acts as a herbicide by inhibiting the growth of certain species. The compound is absorbed by the plant tissues, where it disrupts metabolic processes, leading to phytotoxicity . The exact molecular targets and pathways involved in its herbicidal action are still under investigation.

Comparison with Similar Compounds

    Methyl 2,3-dichloropropionate: Another halogenated ester with similar chemical properties but different structural configuration.

    Ethyl 2,3-dichloropropionate: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness: Methyl 2,2-dichloropropionate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to act as a versatile intermediate in various chemical reactions sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 2,2-dichloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c1-4(5,6)3(7)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYUJBOUMXIDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066233
Record name Methyl 2,2-dichloropropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-02-7
Record name Propanoic acid, 2,2-dichloro-, methyl ester
Source CAS Common Chemistry
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Record name Propanoic acid, 2,2-dichloro-, methyl ester
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Record name Propanoic acid, 2,2-dichloro-, methyl ester
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Record name Methyl 2,2-dichloropropionate
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Record name Methyl 2,2-dichloropropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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